molecular formula C8H6NNaO2S B13175623 Sodium 4-cyano-2-methylbenzene-1-sulfinate

Sodium 4-cyano-2-methylbenzene-1-sulfinate

Katalognummer: B13175623
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: JMXVSYKZVKUSDT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 4-cyano-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various chemical reactions, particularly in the synthesis of organosulfur compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium 4-cyano-2-methylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 4-cyano-2-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 4-cyano-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium 4-cyano-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Researchers utilize it to study the effects of sulfonate groups on biological systems.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which sodium 4-cyano-2-methylbenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions The sulfonate group is highly reactive, allowing it to form strong bonds with other molecules

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 4-cyano-2-methylbenzene-1-sulfinate is unique due to the presence of both a cyano group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in certain reactions compared to its analogs.

Eigenschaften

Molekularformel

C8H6NNaO2S

Molekulargewicht

203.20 g/mol

IUPAC-Name

sodium;4-cyano-2-methylbenzenesulfinate

InChI

InChI=1S/C8H7NO2S.Na/c1-6-4-7(5-9)2-3-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI-Schlüssel

JMXVSYKZVKUSDT-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C=CC(=C1)C#N)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.